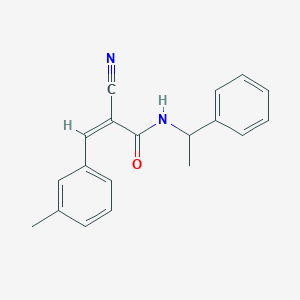
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide, also known as TAT-DP-2, is a small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. For example, (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of using (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner.
Zukünftige Richtungen
There are several future directions for the scientific research of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is the development of new therapeutic agents based on the chemical structure of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its specific targets in various disease processes. Finally, future studies could investigate the potential use of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide in combination with other therapeutic agents to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide is a multi-step process that involves the reaction of various chemical reagents under specific conditions. The synthesis of this compound has been described in several scientific publications, and it involves the use of various chemical reactions such as the Grignard reaction, the Wittig reaction, and the Hetero-Diels-Alder reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Additionally, (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-7-6-8-16(11-14)12-18(13-20)19(22)21-15(2)17-9-4-3-5-10-17/h3-12,15H,1-2H3,(H,21,22)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYRIOJEVPMJV-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

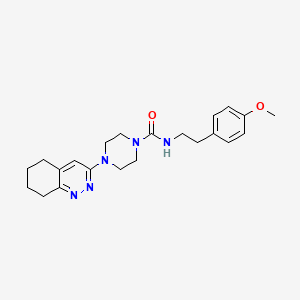

palladium(II)](/img/structure/B2388034.png)
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)
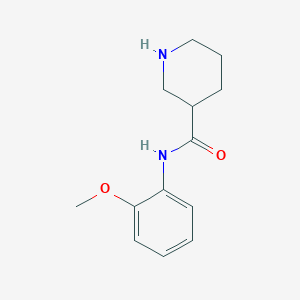
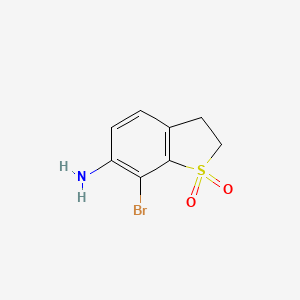
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
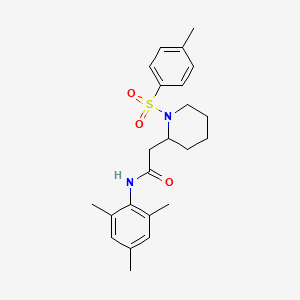

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)